B1577636 CWP232291

CWP232291

Cat. No.: B1577636
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a novel, small molecule prodrug that is rapidly converted in serum to its active form, CWP232204. Its primary mechanism of action involves binding to Src-associated in mitosis, 68kDa (Sam68) protein, an RNA-binding protein upregulated in many cancers . This binding induces endoplasmic reticulum (ER) stress, leading to the activation of caspases and the initiation of selective, caspase-3-dependent apoptosis in cancer cells . A key consequence of this mechanism is the degradation of β-catenin and the inhibition of β-catenin-mediated transcriptional activity, effectively blocking the oncogenic Wnt/β-catenin signaling pathway . This dual action also leads to the downregulation of critical anti-apoptotic proteins, such as survivin, further promoting cell death . Extensive preclinical studies have demonstrated the research value of CWP232291 across multiple cancer types. In models of castration-resistant prostate cancer (CRPC), CWP232291 effectively blocked tumor growth by activating the ER stress pathway and downregulating not only β-catenin but also the androgen receptor (AR) and its splice variants . Furthermore, research in ovarian cancer has shown that CWP232291 significantly attenuates cancer growth, and notably, it can suppress the growth of cisplatin-resistant cell lines and patient-derived organoids, highlighting its potential in overcoming treatment resistance . The compound has also been evaluated in a phase 1 clinical trial for patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), which established a maximum tolerated dose and reported some clinical responses, confirming its biological activity in humans . This makes CWP232291 a highly promising candidate for investigating novel therapeutic strategies targeting the Wnt pathway and apoptosis in oncology research. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWP-232291;  CWP232291;  CWP 232291.

Origin of Product

United States

Molecular Mechanisms of Action of Cwp232291

Biotransformation and Identification of the Active Metabolite CWP232204

CWP232291 is a small molecular prodrug that is converted into its active form, CWP232204. frontiersin.orgashpublications.org This conversion occurs in serum. ashpublications.org CWP232204 is the molecule responsible for the observed biological effects, including the induction of endoplasmic reticulum (ER) stress, activation of caspases, a decrease in β-catenin levels, and inhibition of β-catenin-mediated transcriptional activity. frontiersin.orgashpublications.org

Direct and Indirect Inhibition of Canonical Wnt/β-Catenin Signaling

CWP232291 functions as a small-molecule inhibitor of Wnt signaling. ashpublications.orgashpublications.org It inhibits the Wnt pathway, leading to the degradation of β-catenin. ashpublications.orgashpublications.orgresearchgate.net This inhibition contributes to the attenuation of cancer growth. frontiersin.orgfrontiersin.org CWP232291 has been identified as an inhibitor of Wnt/β-catenin mediated transcriptional activity. oncotarget.com

Destabilization and Proteasomal Degradation of β-Catenin

CWP232291 promotes the degradation of β-catenin. aacrjournals.org This degradation is a key mechanism by which CWP232291 inhibits Wnt signaling. ashpublications.orgashpublications.orgresearchgate.net The degradation of β-catenin is linked to the induction of apoptosis through endoplasmic reticulum stress activation. ashpublications.orgashpublications.orgresearchgate.net Caspase-3-mediated apoptosis can induce the degradation of β-catenin. nih.govmdpi.comresearchgate.net In the absence of Wnt ligands, β-catenin is typically phosphorylated by the "destruction complex" (comprising APC, AXIN, and GSK3-β) and subsequently degraded by the proteasome system. mdpi.comtandfonline.comfrontiersin.org CWP232291's action leads to a decrease in β-catenin protein levels. aacrjournals.org

Suppression of β-Catenin/TCF-Mediated Transcriptional Activity

CWP232291 suppresses β-catenin/TCF-mediated transcriptional activity. frontiersin.orgnih.govresearchgate.net This is a direct consequence of the reduction in β-catenin levels. β-catenin, when accumulated in the cytoplasm, translocates to the nucleus and forms a complex with T cell factor/lymphoid enhancer factor-1 (TCF/LEF1) transcription factors to activate Wnt target genes. frontiersin.orgoncotarget.commdpi.comtandfonline.com By reducing β-catenin, CWP232291 dampens the expression of these Wnt target genes. ashpublications.org Studies have shown that CWP232291 can suppress the expression of Wnt target genes like survivin and cyclin D1. nih.govmdpi.comascopubs.org In prostate cancer cells, CWP232291 treatment significantly reduced luciferase expression in cells transfected with a TCF/LEF luciferase reporter plasmid. ulsan.ac.kr

Induction of Endoplasmic Reticulum (ER) Stress Responses

CWP232291 induces endoplasmic reticulum (ER) stress. frontiersin.orgashpublications.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net This induction of ER stress is a critical part of CWP232291's mechanism of action, leading to apoptosis. ashpublications.orgresearchgate.netnih.govresearchgate.net ER stress triggers the unfolded protein response (UPR). nih.govresearchgate.netulsan.ac.krresearchgate.net

Activation of Unfolded Protein Response (UPR) Sensors (e.g., PERK, IRE1α)

ER stress triggers the UPR, which is mediated by three main sensors: protein kinase RNA-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1α), and activating transcription factor 6 (ATF6). nih.govresearchgate.netnih.govresearchgate.net CWP232291 has been shown to induce ER stress, resulting in the activation of these UPR sensors. nih.govresearchgate.netresearchgate.net Specifically, a concentration-dependent increase in eIF2α protein phosphorylation ( downstream of PERK activation) and IRE1 protein levels has been observed after CWP232291 treatment. nih.govresearchgate.netresearchgate.net PERK activation attenuates global translation initiation via phosphorylation of eukaryotic translation initiation factor 2α (eIF2α). nih.govresearchgate.net IRE1α is the most evolutionarily conserved ER stress sensor and its activation involves homodimerization and autophosphorylation, leading to its endoribonuclease function. nih.govresearchgate.net

Upregulation of Proapoptotic Transcription Factors (e.g., CHOP) and Cleaved PARP

The induction of ER stress by CWP232291 leads to the upregulation of proapoptotic proteins. nih.govresearchgate.net A key proapoptotic transcription factor upregulated in response to ER stress induced by CWP232291 is C/EBP-homologous protein (CHOP). nih.govresearchgate.netulsan.ac.krfrontiersin.orgresearchgate.netnih.gov PERK activation, through eIF2α phosphorylation, results in increased expression of CHOP. nih.govresearchgate.net Studies have shown a concentration-dependent increase in CHOP protein and mRNA levels after CWP232291 treatment. nih.govresearchgate.netresearchgate.net Upregulation of CHOP contributes to ER stress-mediated apoptosis. nih.govresearchgate.net Furthermore, CWP232291 treatment leads to a significant increase in cleaved PARP. frontiersin.orgnih.govresearchgate.netresearchgate.net Cleaved PARP is a marker of apoptosis and indicates the activation of caspases, such as caspase-3, which are downstream effectors of the apoptotic pathway induced by ER stress. frontiersin.orgnih.govresearchgate.netresearchgate.nettandfonline.com

Here is a summary of research findings related to CWP232291's effects on key molecular markers:

MarkerEffect of CWP232291 TreatmentRelevant MechanismSource(s)
β-Catenin Protein LevelsDecreasedProteasomal degradation, Caspase-mediated degradation frontiersin.orgashpublications.orgfrontiersin.orgaacrjournals.org
β-Catenin Transcriptional ActivitySuppressedInhibition of β-catenin/TCF complex frontiersin.orgashpublications.orgashpublications.orgfrontiersin.orgtandfonline.comulsan.ac.kr
Axin-2 mRNA LevelsIncreasedNegative regulator of Wnt signaling nih.govresearchgate.net
Phospho-eIF2α (PERK activation)IncreasedER stress/UPR activation nih.govresearchgate.netulsan.ac.krresearchgate.net
IRE1α Protein LevelsIncreasedER stress/UPR activation nih.govresearchgate.netulsan.ac.krresearchgate.net
CHOP Protein/mRNA LevelsIncreasedProapoptotic transcription factor nih.govresearchgate.netulsan.ac.krfrontiersin.orgresearchgate.netnih.gov
Cleaved Caspase-3IncreasedExecutioner caspase, Apoptosis induction frontiersin.orgnih.govresearchgate.netulsan.ac.kr
Cleaved PARPIncreasedMarker of apoptosis frontiersin.orgnih.govresearchgate.netulsan.ac.krresearchgate.net
Survivin ExpressionSuppressedAnti-apoptotic Wnt target gene frontiersin.orgnih.govmdpi.com
Cyclin D1 ExpressionSuppressedWnt target gene mdpi.comascopubs.org

Initiation of Apoptotic Pathways

CWP232291 has been shown to induce apoptosis in cancer cells through several mechanisms, including the activation of endoplasmic reticulum (ER) stress and subsequent downstream signaling cascades.

Caspase-3 Dependent Apoptosis Activation

A key mechanism by which CWP232291 induces apoptosis is through the activation of caspase-3. Studies have demonstrated that CWP232291 treatment leads to increased levels of cleaved caspase-3 and cleaved PARP, indicating the activation of the caspase-dependent apoptotic pathway. This activation is linked to the induction of ER stress, which results in the upregulation of proapoptotic proteins like CHOP. Inhibition of caspase activity using a pan-caspase inhibitor has been shown to abrogate CWP232291-induced apoptosis, further confirming the reliance on the caspase pathway for cell death induction.

Data on Caspase-3 Activation by CWP232291:

Cell LineCWP232291 ConcentrationObservationSource
Prostate Cancer CellsIC50 dosesSignificantly increased cleaved caspase-3 and cleaved PARP compared to control
Multiple Myeloma CellsNot specifiedActivation of caspase-3 and PARP cleavage

Interaction with Src-Associated Substrate in Mitosis of 68 kDa (Sam68)

CWP232291, through its active form CWP232204, has been suggested to interact with Src-associated substrate in mitosis of 68 kDa (Sam68), also known as KHDRBS1. Sam68 is an RNA-binding protein involved in various cellular processes, including cell cycle progression and apoptosis, and is often upregulated in cancer. The interaction between CWP232204 and Sam68 is believed to contribute to the induction of apoptosis in selective cancer cells. This interaction and the resulting apoptosis may be attributed to several factors, including the activation of NF-kB induced by TNF-alpha signaling, alternative splicing of the BCL-2 apoptosis gene to favor pro-apoptotic isoforms, and the downregulation of the anti-apoptotic protein survivin via Wnt signaling.

Downregulation of Key Wnt-Responsive and Anti-Apoptotic Target Genes (e.g., Survivin, MYC, Cyclin D1)

CWP232291 functions as a Wnt/β-catenin signaling pathway inhibitor, leading to the downregulation of several key downstream target genes involved in cell proliferation, survival, and growth. The active metabolite, CWP232204, induces the degradation of β-catenin, a central component of the canonical Wnt pathway, thereby preventing the transcription of Wnt target genes.

Specific genes reported to be downregulated by CWP232291 include Survivin, MYC (c-myc), and Cyclin D1. Survivin is an anti-apoptotic protein, while MYC and Cyclin D1 are involved in cell cycle progression and proliferation. Downregulation of these genes contributes to the observed anti-proliferative and pro-apoptotic effects of CWP232291 in various cancer cell types.

Data on Downregulation of Wnt Target Genes by CWP232291:

Target GeneEffect of CWP232291 TreatmentObservationCell Lines StudiedSource
β-cateninSuppressed expressionConcentration-dependent suppression observed via Western blottingProstate Cancer Cells
SurvivinSuppressed expressionMarkedly suppressed expression observed via Western blotting; downregulated via triggering β-catenin degradationProstate Cancer Cells, Multiple Myeloma Cells
MYC (c-myc)Lower mRNA levelsLower levels observed after treatment with IC50 dosesLNCaP and 22Rv1 Prostate Cancer Cells
Cyclin D1Lower mRNA levelsLower levels observed after treatment with IC50 dosesLNCaP and 22Rv1 Prostate Cancer Cells
Axin-2Increased mRNA levelsIncreased levels observed after treatment with IC50 dosesProstate Cancer Cells

Modulation of Androgen Receptor (AR) and its Splice Variants in Specific Malignancies

In addition to its effects on the Wnt/β-catenin pathway, CWP232291 has been shown to downregulate the Androgen Receptor (AR) and its splice variants in prostate cancer cells. The AR signaling pathway plays a critical role in prostate cancer development and progression, and the emergence of constitutively active AR splice variants, such as AR-V7, is a significant mechanism of resistance to AR-targeted therapies in castration-resistant prostate cancer (CRPC).

CWP232291's ability to downregulate both full-length AR and its splice variants suggests a potential strategy to overcome resistance mechanisms in CRPC. Given the interaction between β-catenin and AR, it is plausible that CWP232291's effect on β-catenin contributes to the downregulation of AR and its variants. Studies using various prostate cancer cell lines, including those with wild-type AR, AR splice variants, and AR overexpression, have demonstrated this downregulation. This modulation of AR signaling by CWP232291 highlights its potential therapeutic relevance in prostate malignancies, particularly in overcoming resistance associated with AR splice variants.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
CWP23229190301078
CWP232204Not readily available in search results.

Initiation of Apoptotic Pathways

CWP232291 has been shown to induce apoptosis in cancer cells through several mechanisms, including the activation of endoplasmic reticulum (ER) stress and subsequent downstream signaling cascades.

Caspase-3 Dependent Apoptosis Activation

A key mechanism by which CWP232291 induces apoptosis is through the activation of caspase-3. Studies have demonstrated that CWP232291 treatment leads to increased levels of cleaved caspase-3 and cleaved PARP, indicating the activation of the caspase-dependent apoptotic pathway. This activation is linked to the induction of ER stress, which results in the upregulation of proapoptotic proteins like CHOP. Inhibition of caspase activity using a pan-caspase inhibitor has been shown to abrogate CWP232291-induced apoptosis, further confirming the reliance on the caspase pathway for cell death induction.

Data on Caspase-3 Activation by CWP232291:

Cell LineCWP232291 ConcentrationObservationSource
Prostate Cancer CellsIC50 dosesSignificantly increased cleaved caspase-3 and cleaved PARP compared to control.
Multiple Myeloma CellsNot specifiedActivation of caspase-3 and PARP cleavage.

Interaction with Src-Associated Substrate in Mitosis of 68 kDa (Sam68)

CWP232291, through its active form CWP232204, has been suggested to interact with Src-associated substrate in mitosis of 68 kDa (Sam68), also known as KHDRBS1. Sam68 is a KH domain RNA-binding protein belonging to the signal transduction and activation of RNA (STAR) family and plays a key role in various cellular processes including cell cycle progression and apoptosis; it is upregulated in many types of cancer cells and its expression is associated with increased cell proliferation and survival. The interaction between CWP232204 and Sam68 is believed to contribute to the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to several factors, including the activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, and down-regulation of the anti-apoptotic protein survivin via Wnt signaling.

Downregulation of Key Wnt-Responsive and Anti-Apoptotic Target Genes (e.g., Survivin, MYC, Cyclin D1)

CWP232291 functions as a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway. This leads to the downregulation of several key downstream target genes involved in cell proliferation, survival, and growth. The active metabolite, CWP232204, induces the degradation of β-catenin, a central component of the canonical Wnt pathway, thereby preventing the transcription of Wnt target genes.

Specific genes reported to be downregulated by CWP232291 include Survivin, MYC (c-myc), and Cyclin D1. Survivin is an anti-apoptotic protein, while MYC and Cyclin D1 are involved in cell cycle progression and proliferation. Downregulation of these genes contributes to the observed anti-proliferative and pro-apoptotic effects of CWP232291 in various cancer cell types. CWP232291 significantly decreased luciferase activity in reporter assays, demonstrating inhibition of β-catenin and WNT target gene survivin. Western blotting revealed that CWP232291 markedly suppressed the expression of β-catenin and survivin in prostate cancer cells in a concentration-dependent manner. mRNA levels of c-myc and cyclin D1 were lower in LNCaP and 22Rv1 cells after treatment with IC50 doses of CWP232291 for 24 hours.

Data on Downregulation of Wnt Target Genes by CWP232291:

Target GeneEffect of CWP232291 TreatmentObservationCell Lines StudiedSource
β-cateninSuppressed expressionConcentration-dependent suppression observed via Western blotting.Prostate Cancer Cells
SurvivinSuppressed expressionMarkedly suppressed expression observed via Western blotting; downregulated via triggering β-catenin degradation.Prostate Cancer Cells, Multiple Myeloma Cells
MYC (c-myc)Lower mRNA levelsLower levels observed after treatment with IC50 doses.LNCaP and 22Rv1 Prostate Cancer Cells
Cyclin D1Lower mRNA levelsLower levels observed after treatment with IC50 doses.LNCaP and 22Rv1 Prostate Cancer Cells
Axin-2Increased mRNA levelsIncreased levels observed after treatment with IC50 doses.Prostate Cancer Cells

Modulation of Androgen Receptor (AR) and its Splice Variants in Specific Malignancies

In addition to its effects on the Wnt/β-catenin pathway, CWP232291 has been shown to downregulate the Androgen Receptor (AR) and its splice variants in prostate cancer cells. The AR signaling pathway plays a critical role in prostate cancer development and progression, and the emergence of constitutively active AR splice variants, such as AR-V7, is a significant mechanism of resistance to AR-targeted therapies in castration-resistant prostate cancer (CRPC).

CWP232291's ability to downregulate both full-length AR and its splice variants suggests a potential strategy to overcome resistance mechanisms in CRPC. Given that β-catenin interacts with the AR, it is conceivable that CWP232291 may also affect AR activity. Studies using various prostate cancer cell lines, including those with wild-type AR (LNCaP), AR splice variant (22Rv1), and AR overexpression (VCaP), as well as AR-negative lines (PC3 and DU145), have demonstrated this downregulation of AR and its splice variants. This modulation of AR signaling by CWP232291 highlights its potential therapeutic relevance in prostate malignancies, particularly in overcoming resistance associated with AR splice variants.

Cellular and in Vitro Biological Activities of Cwp232291

Antagonism of Malignant Cell Proliferation and Viability

CWP232291 has demonstrated significant activity in hindering the growth and reducing the viability of various malignant cell types in vitro. Studies have shown that CWP232291 treatment significantly hindered the growth of ovarian cancer cells in a dose and time-dependent manner. frontiersin.orgnih.gov In prostate cancer, CWP232291 reduced the proliferation of both androgen receptor (AR)-expressing and AR-negative cell lines. nih.gov The compound also exhibits potent growth inhibitory activity in several multiple myeloma cell lines with varying IC50 values. ashpublications.org

Data on IC50 values for CWP232291 in different cancer cell lines illustrate its varying potency:

Cell Line TypeSpecific Cell Lines TestedIC50 Range (approximate)Reference
Ovarian CancerA2780/S, A2780/CP, CAOV3, PA1, OVCAR3, SNU119, SNU251, SNU840Varied frontiersin.orgnih.gov
Prostate Cancer (AR+)LNCaP, 22Rv1, VCaP0.060 - 0.097 μM nih.gov
Prostate Cancer (AR-)PC3, DU1450.188 - 0.418 μM nih.gov
Multiple MyelomaRPMI-8226, OPM-2, NCI-H929, JJN3, EJM13 - 73 nM ashpublications.org

Differential Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines

CWP232291 induces apoptotic cell death in cancer cells, a key mechanism contributing to its anti-tumor activity. ashpublications.orgnih.govresearchgate.net The active form, CWP232204, induces ER stress, leading to the activation of caspases and subsequent apoptosis. ashpublications.orgfrontiersin.org This process involves the upregulation of proapoptotic proteins like CHOP and the cleavage of caspase-3 and PARP1. nih.govashpublications.orgresearchgate.net

Studies in ovarian cancer cell lines showed that CWP232291 treatment significantly increased the expression of apoptotic markers, including cleaved caspase3 and PARP1. frontiersin.org In prostate cancer cells, CWP232291 induced ER stress, resulting in the activation of caspase-3-dependent apoptosis. nih.govresearchgate.net Inhibition of caspase activity with a pan-caspase inhibitor abrogated CWP232291-induced apoptosis, confirming the involvement of the caspase pathway. researchgate.net

Impact on Cancer Stem Cell (CSC) Populations and Related Markers

The Wnt/β-catenin pathway is considered a promising therapeutic target due to its fundamental role in regulating the proliferation, migration, differentiation, and self-renewal of cancer stem cells. nih.gov CWP232291 has shown efficacy in targeting CSC populations. patsnap.com

Reduction of CSC Frequency

CWP232291 treatment has been shown to reduce the frequency of cancer stem cells. patsnap.comnih.gov Studies using a mouse model of intestinal tumorigenesis demonstrated that CWP232291 treatment reduced the number of CSCs. patsnap.comnih.gov

Downregulation of CSC-Associated Biomarkers (e.g., CD133, Lgr-5, Sca-1)

CWP232291 treatment downregulates the expression of several key cancer stem cell markers. patsnap.comnih.gov These markers include CD133, Lgr-5, and Sca-1. patsnap.comnih.govresearchgate.net Research in intestinal cancer models showed that CWP232291 treatment led to the downregulation of these biomarkers. patsnap.comnih.govresearchgate.net

Immunofluorescence analysis in treated allografts showed reduced expression of CD133, Lgr-5, and Sca-1 in tumor cells compared to vehicle-treated controls. researchgate.net FACS analysis also confirmed a reduction in CD133-positive cells after CWP232291 treatment. researchgate.net

Selective Activity Profiles on Malignant Cells Versus Normal Cells

While primarily targeting cancer cells, studies have investigated the selective activity of CWP232291. Preclinical studies have indicated that CWP232291 can achieve selective targeting of cancer cells. cancer.gov For instance, in studies involving primary tumor cells from patients with hematologic malignancies and bone marrow mononuclear cells from healthy volunteers, CWP232291 showed little effects on normal cells while exhibiting growth inhibitory activities in primary tumor cells. aacrjournals.org Another CWP drug, CWP232228, which is closely related to CWP232291, was shown to achieve in vivo selective targeting of AML patient-derived cancer stem cells, and myelosuppression was absent in patients dosed with CWP232291 in a clinical study. ashpublications.org

Efficacy in Drug-Resistant Cancer Cell Models

CWP232291 has demonstrated efficacy in cancer models that are resistant to conventional chemotherapy. frontiersin.orgnih.govresearchgate.netasco.orgnih.gov

In ovarian cancer, CWP232291 was effective against cisplatin-resistant cell lines and patient-derived organoids that were resistant to cisplatin (B142131). frontiersin.orgnih.govresearchgate.net This suggests its potential utility in overcoming chemoresistance.

In prostate cancer, CWP232291 inhibited the growth of docetaxel-resistant DU145 cells similarly to parental DU145 cells. researchgate.netnih.govresearchgate.net It also showed antitumor activity against primary prostate cancer cells derived from patients who had progressed after treatment with docetaxel (B913) or enzalutamide (B1683756). researchgate.netresearchgate.net

CWP232291 has also shown activity in a 5-FU-resistant derivative of a gastric cancer cell line. asco.org

These findings indicate that CWP232291's mechanism of action, which involves targeting the Wnt/β-catenin pathway and inducing ER stress, may be effective in overcoming resistance mechanisms associated with standard chemotherapies. nih.govnih.gov

Cancer TypeResistance ModelCWP232291 ActivityReference
Ovarian CancerCisplatin-resistant cell lines/organoidsEffective in inhibiting growth. frontiersin.orgnih.govresearchgate.net
Prostate CancerDocetaxel-resistant cell linesSimilar growth inhibition to parental cells. researchgate.netnih.govresearchgate.net
Prostate CancerEnzalutamide-resistant patient cellsShowed antitumor activity. researchgate.netresearchgate.net
Gastric Cancer5-FU-resistant cell lineMore prominent activity compared to other xenografts without this resistance. asco.org

Activity in Cisplatin-Resistant Ovarian Cancer Cells

Studies have explored the potential of CWP232291 as a therapeutic strategy in ovarian cancer, including cisplatin-resistant cases researchgate.netnih.govnih.gov. Aberrant activation of the Wnt/β-catenin signaling pathway is understood to play a fundamental role in the development and progression of various cancers, including ovarian cancer researchgate.netnih.gov. This pathway's activation in cancer cells and cancer stem cells can contribute to drug resistance researchgate.net.

Research indicates that CWP232291 can significantly attenuate ovarian cancer growth through the inhibition of β-catenin researchgate.netnih.gov. Notably, CWP232291 has shown the ability to suppress the growth of cisplatin-resistant ovarian cancer cell lines and patient-derived organoids researchgate.netnih.govresearchgate.net. Experiments with patient-derived organoids demonstrated that both cisplatin-sensitive and cisplatin-resistant organoids responded well to CWP232291, with no signs of cross-resistance observed between cisplatin and CWP232291 nih.gov. This suggests that CWP232291 could be an effective agent for treating cisplatin-resistant or refractory ovarian cancer nih.gov.

In a study involving twenty patient-derived ovarian cancer organoids, treatment with 1 µM CWP232291 for 72 hours resulted in a good response (over 50% growth inhibition) in 9 organoids, while 20 µM cisplatin showed a good response in only 4 organoids nih.govresearchgate.net. All four organoids that responded well to cisplatin were also sensitive to CWP232291 nih.gov.

Table 1: Response of Patient-Derived Ovarian Cancer Organoids to CWP232291 and Cisplatin

TreatmentConcentrationNumber of Organoids TestedNumber of Organoids with >50% Growth Inhibition
CWP2322911 µM209
Cisplatin20 µM204

Activity in Docetaxel-Resistant Castration-Resistant Prostate Cancer Cells

While the provided search results specifically mention CWP232291's activity in castration-resistant prostate cancer researchgate.net, detailed findings regarding its specific activity in docetaxel-resistant castration-resistant prostate cancer cells were not explicitly available within the provided snippets. However, the general activity of CWP232291 in castration-resistant prostate cancer is noted researchgate.net.

Activity in 5-FU-Resistant Gastric Cancer Cells

CWP232291 has demonstrated activity in human gastric cancer xenografts researchgate.netasco.org. Its activity was observed to be more prominent in gastric cancer cell lines harboring mutations in the β-catenin signaling pathway, such as APC, and in the 5-FU-resistant derivative of SNU-620 cells, compared to other xenografts (P = 0.028, t-test) researchgate.netasco.org. This indicates that CWP232291 holds promise for the treatment of gastric cancers, particularly those with activated β-catenin signaling and potentially those that have developed resistance to 5-FU researchgate.netasco.org.

Preclinical Efficacy and Therapeutic Potential in Advanced Disease Models

Efficacy in Hematological Malignancy Models

CWP232291 has shown promise in the preclinical setting for treating hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and myelodysplastic syndromes (MDS). Preclinical studies have indicated significant anti-tumor activity in both in vitro and in vivo models for AML and MM. researchgate.net

Acute Myeloid Leukemia (AML) Xenograft and Engraftment Models

A Phase 1 clinical trial, which included a significant cohort of patients with AML, provided early insights into the compound's activity. Among response-evaluable AML patients in this study, there was one complete response and one partial response, accompanied by significant reductions in bone marrow blast percentages. ashpublications.orgashpublications.org Specifically, bone marrow blast percentage reduced from a median of 58.3% to 3.5% in the patient with a complete response and from 15.0% to 4.2% in the patient with a partial response. ashpublications.orgashpublications.org

Multiple Myeloma (MM) Xenograft Models

CWP232291 exhibits potent growth inhibitory activity in several MM cell lines, with IC50 values ranging from 13 to 73 nM. researchgate.net The inhibition of Wnt signaling by CWP232291 in MM cells is evidenced by reporter gene assays and the downregulation of Wnt target genes like survivin through the degradation of beta-catenin. researchgate.net

In vivo studies utilizing two MM tumor-bearing mouse models demonstrated the potential anti-tumor efficacy of CWP232291. researchgate.net Daily or intermittent intravenous administration of CWP232291 resulted in significant tumor growth inhibition (TGI) in these models without causing obvious changes in body weight. researchgate.net In the OPM-2 xenograft model, administration of 50 mg/kg daily for five days led to tumor regression, while 100 mg/kg twice a week resulted in 95% TGI. researchgate.net In the RPMI-8226 xenograft model, 100 mg/kg daily for five days caused tumor regression, and 100 mg/kg three times a week showed 80% TGI. researchgate.net CWP232291 also enhances apoptosis in multiple myeloma when combined with proteasome inhibitors.

Preclinical Efficacy of CWP232291 in Multiple Myeloma Xenograft Models researchgate.net

ModelDose (Route, Frequency)Effect
OPM-250 mg/kg (IV, qdx5)Tumor Regression
OPM-2100 mg/kg (IV, biw)95% TGI
RPMI-8226100 mg/kg (IV, qdx5)Tumor Regression
RPMI-8226100 mg/kg (IV, tiw)80% TGI

Myelodysplastic Syndromes (MDS) Models

CWP232291 has also shown promise in treating myelodysplastic syndromes (MDS) in preclinical studies. A Phase 1 clinical trial included patients with MDS, alongside those with AML. ashpublications.orgashpublications.org While the primary focus of the reported efficacy data from this trial is on the AML cohort, the inclusion of MDS patients indicates the preclinical rationale for investigating CWP232291 in this disease setting. ashpublications.orgashpublications.org

Efficacy in Solid Tumor Models

Beyond hematological malignancies, preclinical studies have explored the efficacy of CWP232291 against various solid tumors, including ovarian cancer and castration-resistant prostate cancer (CRPC). researchgate.net

Ovarian Cancer Models (In Vitro, In Vivo, Patient-Derived Organoids)

Recent studies have investigated the efficacy of CWP232291 against ovarian cancer using in vitro, in vivo, and ex vivo models. nih.govfrontiersin.org Results indicate that CWP232291 can significantly attenuate ovarian cancer growth by inhibiting β-catenin. nih.govfrontiersin.org

In vitro studies demonstrated that CWP232291 suppressed the growth of various ovarian cancer cell lines. researchgate.net Importantly, the compound was also effective against cisplatin-resistant ovarian cancer cells, suggesting its potential utility in overcoming chemotherapy resistance. nih.govfrontiersin.org

In vivo mouse models of ovarian cancer have shown that CWP232291 treatment inhibited tumor growth. researchgate.net

Patient-derived organoids (PDOs) have emerged as valuable preclinical models for drug sensitivity screening in cancer, including ovarian cancer. frontiersin.orgresearchgate.netmdpi.com Studies using ovarian cancer PDOs have shown that CWP232291 can suppress their growth. nih.govfrontiersin.orgresearchgate.net In one study, 20 organoids derived from ovarian cancer tissues of different histological subtypes were treated with CWP232291 (1 µM). frontiersin.orgresearchgate.net Nine out of the twenty organoids (45%) showed a growth inhibition rate over 50%, which was defined as sensitive to CWP232291. researchgate.net For comparison, cisplatin (B142131) (20 µM) was tested, and four out of twenty organoids (20%) were sensitive to cisplatin. researchgate.net This suggests that CWP232291 may have activity in organoids resistant to cisplatin. researchgate.net

Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

Preclinical studies have provided evidence of the therapeutic efficacy of CWP232291 in castration-resistant prostate cancer (CRPC). researchgate.netnih.govnih.govresearchgate.net CWP232291 has been shown to block the growth of CRPC by activating the endoplasmic reticulum stress pathway. nih.govnih.govresearchgate.net

In vitro and ex vivo studies demonstrated antitumor activity of CWP232291 in prostate cancer cell lines and primary cells derived from CRPC patients. researchgate.netnih.govnih.govresearchgate.net CWP232291 induced ER stress, leading to the upregulation of the proapoptotic protein CHOP and activation of caspase-3-dependent apoptosis. researchgate.netnih.govnih.govresearchgate.net Additionally, CWP232291 suppressed β-catenin expression by affecting WNT-dependent transcriptional activity and downregulated androgen receptor (AR) and its splice variants in prostate cancer cells. researchgate.netnih.govnih.govresearchgate.net

Antitumor efficacy has also been observed in vivo in two CRPC xenograft mouse models. researchgate.netnih.govnih.govresearchgate.net These findings indicate that CWP232291 could be efficacious against CRPC, including cases resistant to taxane-based chemotherapy. researchgate.net CWP232291 monotherapy achieved 52–73% tumor inhibition in vivo in CRPC models.

Advanced Research Methodologies and Experimental Approaches

Cell Culture-Based Experimental Systems

Cell culture models are fundamental for initial characterization of compounds like CWP232291. Various human cancer cell lines have been employed to assess its activity. For instance, studies on prostate cancer have utilized cell lines such as PC3, DU145, VCaP, and LNCaP, which were obtained from the American Type Culture Collection (ATCC). nih.gov These cells are typically maintained in standard cell culture media, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics, under controlled conditions of temperature and CO2. nih.gov Primary prostate cancer cells derived from patients with CRPC have also been used to evaluate the efficacy of CWP232291 in a more clinically relevant setting. nih.govresearchgate.net In ovarian cancer research, a panel of eight ovarian cancer cell lines, including ATCC and SNU lines, have been used. frontiersin.orgresearchgate.net These cell culture systems allow for controlled experiments to investigate the direct effects of CWP232291 on cancer cell populations. frontiersin.orgnih.govresearchgate.net

In Vitro Mechanistic and Functional Assays

A variety of in vitro assays are employed to dissect the mechanisms by which CWP232291 exerts its effects on cancer cells. medkoo.comnih.govresearchgate.netashpublications.orgnih.gov These assays provide insights into cell viability, proliferation, apoptosis, protein expression, and transcriptional activity. medkoo.comnih.govresearchgate.netashpublications.orgnih.gov

Cell viability and proliferation assays are crucial for determining the inhibitory effect of CWP232291 on cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method. nih.govresearchgate.net This assay quantifies ATP, which is present in metabolically active cells, providing a measure of viable cells. nih.govnih.gov Cells are seeded in multi-well plates, treated with varying concentrations of CWP232291, and then incubated with the CellTiter-Glo reagent, with luminescence measured subsequently. nih.gov

Studies using the CellTiter-Glo assay have shown that CWP232291 reduces the proliferation of prostate cancer cells, with lower IC50 values observed in AR-expressing cells compared to AR-negative cells. nih.gov For example, IC50 values after 72 hours of exposure were reported as 0.097 μM in LNCaP, 0.060 μM in 22Rv1, 0.070 μM in VCaP, 0.188 μM in PC3, and 0.418 μM in DU145 cells. nih.gov CWP232291 has also demonstrated antitumor activity against primary prostate cancer cells derived from CRPC patients. researchgate.net In ovarian cancer cell lines, cell viability assays, such as the MTT assay, have shown that CWP232291 treatment significantly hinders cell growth in a dose-dependent manner. frontiersin.orgresearchgate.net

Cell Line (Prostate Cancer) AR Status 72h IC50 (μM)
LNCaP Positive 0.097
22Rv1 Positive 0.060
VCaP Positive 0.070
PC3 Negative 0.188
DU145 Negative 0.418

Apoptosis induction is a key mechanism of action for CWP232291. researchgate.netmedkoo.com Techniques such as flow cytometry and detection of cleaved PARP are used to quantify apoptotic cell populations. medkoo.comnih.govresearchgate.netresearchgate.netbiocompare.com

Flow cytometry using Annexin V and Propidium Iodide (PI) staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.netbiocompare.com Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptotic or necrotic). nih.govresearchgate.net Studies have shown that CWP232291 significantly increases apoptosis in prostate cancer cell lines, such as PC3, DU145, LNCaP, and 22Rv1, after 72 hours of exposure at concentrations equivalent to their IC50 values. nih.govresearchgate.net

Detection of cleaved PARP (poly (ADP-ribose) polymerase) is another common method to confirm apoptosis. medkoo.comnih.govresearchgate.netresearchgate.netplos.org PARP is a substrate of caspases, and its cleavage is a hallmark of caspase-mediated apoptosis. nih.govresearchgate.netbiocompare.complos.org Western blotting is typically used to detect the presence of cleaved PARP. nih.govresearchgate.netresearchgate.netplos.org Research indicates that CWP232291 treatment leads to a significant increase in cleaved caspase-3 and cleaved PARP levels in prostate cancer cells, further confirming the induction of apoptosis through the caspase pathway. nih.govresearchgate.net Inhibition of caspases with a pan-caspase inhibitor has been shown to abrogate CWP232291-induced apoptosis. researchgate.net

Western blotting is widely used to analyze the expression levels of specific proteins involved in the mechanism of action of CWP232291, including key components of the Wnt/β-catenin pathway and apoptotic markers. researchgate.netnih.govresearchgate.netashpublications.orgnih.govresearchgate.netfrontiersin.org This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. nih.govresearchgate.net

Studies have utilized Western blotting to demonstrate that CWP232291 suppresses the expression of β-catenin and Wnt target genes like survivin in prostate cancer cells in a concentration-dependent manner. nih.govresearchgate.net It has also been shown to decrease the expression of Androgen Receptor (AR) and its splice variants in AR-expressing prostate cancer cells. nih.gov Furthermore, Western blotting has confirmed that CWP232291 induces ER stress, evidenced by the increased phosphorylation of eIF2α and increased expression of IRE1 and CHOP proteins. nih.gov Analysis of apoptotic markers such as cleaved caspase-3 and cleaved PARP by Western blotting provides further evidence of apoptosis induction. nih.govresearchgate.netresearchgate.net

Reporter gene assays are employed to assess the effect of CWP232291 on the transcriptional activity mediated by the Wnt/β-catenin pathway. researchgate.netmedkoo.comnih.govnih.gov The LEF/TCF luciferase reporter assay, such as the TOPflash system, is commonly used. medkoo.comnih.gov This assay utilizes a construct containing TCF/LEF transcriptional response elements upstream of a luciferase reporter gene. nih.gov Activation of the Wnt/β-catenin pathway leads to β-catenin binding to TCF/LEF factors, enhancing luciferase expression. nih.govoncotarget.com

By transfecting cells with this reporter construct and treating them with CWP232291, researchers can measure changes in luciferase activity as an indicator of Wnt/β-catenin signaling inhibition. medkoo.comnih.gov Studies have shown that CWP232291 significantly decreases luciferase activity in prostate cancer cells, both in the presence and absence of WNT3a, demonstrating its inhibitory effect on β-catenin-dependent transcription. nih.govresearchgate.net This inhibition leads to the downregulation of Wnt target genes. medkoo.comnih.govresearchgate.net

Immunohistochemistry (IHC) is a technique used to visualize the location and expression levels of specific proteins in tissue samples or cell cultures. frontiersin.orgnih.govresearchgate.netascopubs.orgbiokorea.orgresearchgate.netunipd.it It involves using antibodies to detect target antigens within the cellular context. frontiersin.orgunipd.it

While the provided search results primarily detail IHC in the context of in vivo studies (e.g., analyzing tumor xenografts), the principle applies to in vitro cell culture systems as well for assessing biomarker expression. frontiersin.orgnih.govresearchgate.netascopubs.orgbiokorea.orgresearchgate.net For example, IHC has been used to examine β-catenin localization in prostate cancer cells, showing decreased nuclear staining of β-catenin upon CWP232291 treatment. researchgate.net This provides visual confirmation of the compound's impact on β-catenin's cellular distribution, which is critical for its transcriptional activity. researchgate.net IHC can also be used to assess the expression of other relevant biomarkers in cell culture models following CWP232291 exposure. frontiersin.orgnih.govresearchgate.netascopubs.orgbiokorea.orgresearchgate.netunipd.it

Reporter Gene Assays for Transcriptional Activity (e.g., TOPflash, LEF/TCF Luciferase)

Ex Vivo Models for Translational Research

Ex vivo models, such as patient-derived organoids and primary tumor cell cultures, play a crucial role in translational research by providing systems that more closely mimic the tumor microenvironment and patient-specific characteristics compared to traditional two-dimensional cell lines. These models are valuable for evaluating the efficacy of therapeutic agents like CWP232291 and understanding mechanisms of action and resistance in a setting that bridges in vitro and in vivo studies. nih.govnih.govresearchgate.netashpublications.org

Patient-Derived Organoid Systems

Patient-derived organoid (PDO) systems are three-dimensional cultures derived directly from patient tissues, preserving key features of the original tumor, including cellular heterogeneity and architecture. These models are increasingly used for drug sensitivity testing and to investigate therapeutic responses in a more physiologically relevant context. nih.govresearchgate.netashpublications.orgresearchgate.net

Research has utilized ovarian cancer PDOs to evaluate the effectiveness of CWP232291. Studies have shown that CWP232291 has an inhibitory effect on ovarian cancer organoids derived from both cisplatin-sensitive and cisplatin-resistant patients. nih.govresearchgate.netmdpi.comdntb.gov.ua This suggests its potential utility in cases of chemoresistance. In one study, 20 patient-derived ovarian cancer organoids were established and treated with CWP232291 (1 µM) and cisplatin (B142131) (20 µM). Organoids showing over 50% growth inhibition were classified as sensitive. Nine out of twenty organoids were sensitive to CWP232291, while only four were sensitive to cisplatin. researchgate.net The co-treatment of cisplatin and CWP232291 in an organoid model further enhanced the anti-tumor effect, indicating a potential additive effect between the two drugs. researchgate.net

Primary Tumor Cell Culture from Patient Samples

Primary tumor cell cultures involve isolating and culturing cancer cells directly from patient tissue samples. This approach allows for the study of drug effects on patient-specific cancer cells outside the complex in vivo environment.

CWP232291 has been tested in primary prostate cancer cells derived from patients with castration-resistant prostate cancer (CRPC). In one study, CWP232291 showed antitumor activity against primary prostate cancer cells obtained from four CRPC patients. nih.govresearchgate.net Notably, CWP232291 suppressed the growth of primary cells from a patient who had progressed after enzalutamide (B1683756) treatment, a scenario where docetaxel (B913) was not effective. nih.govresearchgate.net This highlights the potential of CWP232291 in treating resistant disease. The effects of CWP232291 on primary tumor cells from patients with malignant hematologic diseases have also been reported. ashpublications.orgresearchgate.net

In Vivo Animal Models for Preclinical Evaluation

In vivo animal models are essential for evaluating the systemic effects, efficacy, and potential mechanisms of action of therapeutic agents in a living organism before clinical trials. Various animal models are employed, each offering unique advantages for studying different aspects of cancer biology and treatment response. nih.govashpublications.orgmdpi.comascopubs.orgnih.govresearchgate.netascopubs.orgfrontiersin.org

Xenograft Models (Heterotopic, Orthotopic)

Xenograft models involve transplanting human cancer cells or tissues into immunodeficient mice. Heterotopic xenografts involve subcutaneous implantation, while orthotopic models involve implantation into the corresponding organ, which can better recapitulate the tumor microenvironment and metastatic patterns. nih.govmdpi.comascopubs.orgnih.govascopubs.org

CWP232291 has been investigated in xenograft models of various cancers. In castration-resistant prostate cancer, CWP232291 inhibited tumor growth in the 22Rv1 xenograft mouse model. Treatment with CWP232291 resulted in tumor growth inhibition of 52.0% at 50 mg/kg/day and 73.7% at 100 mg/kg/day after 27 days. nih.govresearchgate.net CWP232291 also significantly reduced tumor weight in this model. nih.govresearchgate.net

In gastrointestinal cancers, CWP232291 exhibited in vivo activity in human gastric cancer xenografts, including both heterotopic and orthotopic models. ascopubs.orgresearchgate.netasco.org Its activity was more pronounced in cell lines with mutations in the β-catenin signaling pathway. ascopubs.orgresearchgate.netasco.org CWP232291 also demonstrated synergistic activity with paclitaxel (B517696) and irinotecan (B1672180) in a heterotopic gastric cancer xenograft model. ascopubs.orgresearchgate.netasco.org

Ovarian cancer xenograft models have also been used to evaluate CWP232291. A study using a subcutaneous PA-1 ovarian cancer xenograft model showed that intravenous injection of CWP232291 (100 mg/kg) significantly inhibited tumor growth compared to the vehicle control. nih.govfrontiersin.org

Genetically Engineered Mouse (GEM) Models

Genetically engineered mouse (GEM) models are created by introducing specific genetic alterations that drive tumorigenesis, often mimicking human cancer development and progression more closely than xenograft models. researchgate.netascopubs.org

CWP232291 has been evaluated in a GEM model of intestinal cancer. In Villin-Cre;Smad4F/F;Trp53F/F mice, which spontaneously form intestinal tumors with activated β-catenin signaling, CWP232291 treatment significantly suppressed the spontaneous development of intestinal tumors (56.3% with CWP232291 vs. 91.3% with vehicle). ascopubs.orgresearchgate.netasco.org Furthermore, CWP232291 treatment significantly reduced the number of mice that developed intestinal adenocarcinomas (37.5% vs. 78.3% with vehicle). ascopubs.orgresearchgate.netasco.org This suggests a chemopreventive effect and a reduction in the incidence of malignant tumors. ascopubs.org Immunohistochemistry in this model revealed reduced levels of β-catenin, myc, and cyclin D1 in tumors after CWP232291 treatment. ascopubs.org

Bone Marrow Engraftment Models in Hematological Malignancies

Bone marrow engraftment models are particularly relevant for studying hematological malignancies like acute myeloid leukemia (AML), where cancer cells originate in the bone marrow. These models involve transplanting human hematopoietic stem and progenitor cells (HSPCs) or leukemia cells into immunodeficient mice, allowing for the reconstitution of a human hematopoietic system or the development of leukemia within the bone marrow microenvironment. nih.gov

Preclinical studies of CWP232291 in hematological malignancies have included bone marrow engraftment models with AML and other cell lines. ashpublications.orgresearchgate.netnih.govresearchgate.net These models have demonstrated significant antineoplastic activity of CWP232291. ashpublications.orgnih.govresearchgate.net While specific detailed findings from bone marrow engraftment models regarding CWP232291's effect on engraftment levels or leukemia progression were not extensively detailed in the provided snippets beyond general antineoplastic activity, these models are crucial for evaluating agents targeting the bone marrow microenvironment and leukemia stem cells. mdpi.com

Here are some data tables based on the research findings:

Table 1: Effect of CWP232291 on Tumor Growth Inhibition in 22Rv1 Prostate Cancer Xenografts

Treatment GroupDose (mg/kg/day)Duration (days)Tumor Growth Inhibition (%)
CWP232291502752.0
CWP2322911002773.7
Vehicle-27-

Table 2: Effect of CWP232291 on Tumor Weight in 22Rv1 Prostate Cancer Xenografts

Treatment GroupDose (mg/kg/day)Duration (days)Tumor Weight (mg)
CWP2322915027245
CWP232229110027160
Vehicle-27592

Table 3: Sensitivity of Ovarian Cancer Patient-Derived Organoids to CWP232291 and Cisplatin

TreatmentConcentrationNumber of Organoids TestedNumber Sensitive (>50% Growth Inhibition)
CWP2322911 µM209
Cisplatin20 µM204

Table 4: Effect of CWP232291 on Intestinal Tumor Development in GEM Model

Treatment GroupIncidence of Intestinal Tumors (%)Incidence of Intestinal Adenocarcinomas (%)
CWP23229156.337.5
Vehicle91.378.3

Integrated Bioinformatics and Systems Biology Approaches for Pathway Analysis

Integrated bioinformatics and systems biology approaches play a crucial role in understanding the complex mechanisms of action of compounds like CWP232291 and identifying affected biological pathways. These methodologies are widely applied in cancer research to analyze high-throughput data and elucidate the underlying biological phenomena. mdpi-res.comnih.govnih.govnih.gov

CWP232291 is recognized as a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway. The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Aberrant activation of the Wnt/β-catenin pathway is observed in over 50% of acute myeloid leukemia (AML) cases and is associated with poor prognosis.

Molecular studies have indicated that CWP232204, the active form of CWP232291, induces endoplasmic reticulum (ER) stress, which subsequently leads to the activation of caspases and a reduction in β-catenin concentration. This dampening of Wnt target gene expression culminates in selective apoptosis in cancer cells.

Bioinformatic analysis has been utilized to explore the role of aberrant Wnt/β-catenin activation in cancer progression, implying the therapeutic relevance of inhibiting this pathway. Tools such as Gene Set Enrichment Analysis (GSEA) and publicly available databases like GEO and TCGA are employed in bioinformatics analysis to identify relevant pathways and analyze gene expression data in the context of diseases like ovarian cancer. Systems biology approaches, which integrate classical statistics with factors like gene expression magnitude, position within pathways, and interactions, aim to provide a deeper, more biologically informed pathway analysis. mdpi-res.com These methods can help identify significant pathways that might be missed by classical statistical approaches alone. mdpi-res.com

Preclinical Pharmacokinetic Characterization of CWP232291 and CWP232204

Preclinical pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. CWP232291 functions as a prodrug that undergoes rapid conversion to its active metabolite, CWP232204, in serum.

Pharmacokinetic data for CWP232204, the active metabolite, have been characterized in preclinical studies. CWP232204 demonstrated linear pharmacokinetics on both day 1 and day 7 of administration. The terminal half-life of CWP232204 was approximately 12 hours. Protein binding and stability of the compound were found to be similar across serum samples from various species, including BALB/c mouse, CS-1 mouse, Sprague Dawley rat, cynomolgus monkey, beagle dog, and human.

Preclinical studies in nude mice have assessed the plasma concentration of the active metabolite, CWP232204, following intravenous injection of CWP232291 at different dose levels (25, 50, and 100 mg/kg). These studies provide insight into the in vivo conversion and systemic exposure of the active compound.

Preclinical Toxicological and Safety Assessment in Animal Models

Preclinical toxicological and safety assessments in animal models are a mandatory step before initiating human clinical trials to identify potential toxic effects and define safe starting doses. These studies aim to reveal potential toxicity associated with a prospective medicine.

Preclinical animal studies with CWP232291 demonstrated no serious adverse events. The No-Observed-Adverse-Effect Level (NOAEL) was determined in these assessments. The NOAEL represents the highest dose level at which no adverse effects are observed in the animal species tested.

Specific NOAEL values were established in two different animal species:

SpeciesNOAEL (mg/kg)NOAEL (mg/m²)
Dog2.550
Rat1060
{:.table-striped}

These NOAEL values, along with other preclinical safety, toxicology, and efficacy data, inform the design and dose selection for initial human studies. Preclinical toxicology studies often involve assessing various parameters, including organ weights and histopathology, to identify target organs for toxicity. The concordance between animal and human toxicity findings is an area of ongoing research, with studies indicating varying degrees of predictability depending on the organ system.

Future Research Directions and Unexplored Avenues

Comprehensive Delineation of Upstream Regulatory Networks and Downstream Effectors of CWP232291 Activity

While CWP232291 is known to inhibit Wnt/β-catenin signaling and induce ER stress, a complete understanding of the intricate upstream regulatory networks that influence its activity and the full spectrum of its downstream effectors is still evolving nih.govresearchgate.netnih.gov. Further research is needed to map the specific upstream signals and cellular contexts that enhance or diminish CWP232291's effectiveness. Investigating how CWP232291 modulates other signaling pathways that crosstalk with Wnt/β-catenin, such as AR, MAPK, and PI3K cascades, particularly in the context of resistance, is crucial mdpi.com. Delineating the complete set of downstream genes and proteins regulated by CWP232291-mediated β-catenin degradation and ER stress will provide deeper insights into its biological effects and potential therapeutic targets.

Identification and Validation of Predictive Biomarkers for Therapeutic Responsiveness to CWP232291

Identifying reliable predictive biomarkers is essential for patient stratification and optimizing treatment outcomes with CWP232291. Research suggests that aberrant activation of the Wnt/β-catenin pathway is crucial in cancers responsive to CWP232291 frontiersin.orgnih.govdntb.gov.uanih.gov. Nuclear β-catenin expression has been explored as a potential predictive marker in ovarian cancer nih.gov. Further studies are needed to validate β-catenin status and identify other molecular markers, such as specific Wnt pathway components, related to ER stress response, or those involved in the interaction between Wnt and other pathways (e.g., AR in prostate cancer), that can accurately predict patient response to CWP232291 treatment researchgate.netnih.govmdpi.com. The identification and validation of reliable biomarkers associated with Wnt pathway activation and treatment response will facilitate the monitoring of treatment efficacy and the prediction of patient outcomes. uii.ac.id

Exploration of CWP232291's Biological Activities Beyond Oncological Applications (e.g., Wnt-related non-malignant diseases)

Given the critical role of the Wnt pathway in various biological processes beyond cancer, including stem cell biology, tissue regeneration, and development, exploring the potential therapeutic applications of CWP232291 in non-malignant Wnt-related diseases represents a significant unexplored avenue smw.chresearchgate.net. While the primary focus has been on oncology, the modulation of Wnt/β-catenin signaling by CWP232291 could hold promise for conditions characterized by Wnt pathway dysregulation, such as certain developmental disorders, degenerative diseases, or fibrotic conditions. Preclinical investigations into these areas are warranted to assess the potential benefits and safety of CWP232291 in non-cancer settings.

Development of Advanced Preclinical Combination Therapy Strategies and Regimens for CWP232291

Preclinical studies have indicated that CWP232291 can suppress the growth of chemotherapy-resistant cell lines and demonstrate synergistic activity with other agents like paclitaxel (B517696) and irinotecan (B1672180) in gastric cancer xenografts nih.govascopubs.org. Future research should focus on developing advanced preclinical combination therapy strategies to enhance the efficacy of CWP232291 and overcome potential resistance mechanisms. This includes exploring combinations with other targeted therapies, conventional chemotherapy agents, immunotherapy, or radiation therapy. Identifying optimal drug combinations and scheduling in relevant preclinical models is crucial for designing more effective clinical trials. Future studies have been planned to explore the potential synergistic effects of CWP232291 with other chemotherapeutic agents. nih.govresearchgate.netnih.gov

Establishment of Novel In Vitro and In Vivo Research Models to Mimic Complex Disease Microenvironments

Developing more sophisticated preclinical models that accurately mimic the complex tumor microenvironment and disease heterogeneity is vital for evaluating CWP232291's activity and predicting clinical response. While cell lines, xenografts, and patient-derived organoids have been utilized, novel models such as co-culture systems incorporating immune cells, fibroblasts, and endothelial cells, or advanced in vivo models that better recapitulate human disease progression and metastasis, are needed frontiersin.orgnih.govdntb.gov.uanih.gov. These models will facilitate a more comprehensive understanding of CWP232291's effects within a complex biological context and aid in the development of more effective treatment strategies. Organoids have been used for drug screening in cases of chemoresistance, and CWP232291 has shown inhibitory effects on ovarian cancer organoids from both cisplatin-sensitive and cisplatin-resistant patients. researchgate.net

Mechanistic Investigations into Potential Resistance Mechanisms to CWP232291

Understanding the mechanisms by which cancer cells may develop resistance to CWP232291 is critical for designing strategies to overcome it. Potential resistance mechanisms could involve alterations in the Wnt/β-catenin pathway itself, activation of alternative survival pathways, or changes in the ER stress response. Research should focus on identifying the molecular drivers of acquired resistance through in vitro and in vivo models of resistance, as well as analyzing samples from patients who have developed resistance during clinical trials. This knowledge will inform the development of strategies to prevent or overcome resistance, such as rational drug combinations or the development of next-generation Wnt inhibitors.

Comparative Analyses of CWP232291 with Other Wnt Pathway Modulators under Preclinical Development

A comparative analysis of CWP232291 with other Wnt pathway modulators in preclinical development is important to understand its unique advantages and potential positioning in the therapeutic landscape. Different Wnt inhibitors target various components of the pathway, such as Porcupine inhibitors, Wnt ligand antagonists, Frizzled antagonists, or other downstream effectors frontiersin.orgsmw.chresearchgate.net. Comparing the efficacy, mechanisms of action, and potential synergistic effects of CWP232291 with these other agents in relevant disease models will help determine the most promising strategies for targeting the Wnt pathway and identify potential combination partners.

Q & A

Basic Research Questions

Q. How to formulate a research question on CWP232291’s mechanism of action?

  • Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does CWP232291 (intervention) modulate [specific pathway] (outcome) in [cell type/model] (population) compared to [control/alternative compound] (comparison)?" Ensure the question is resolvable, avoids vague terms, and aligns with gaps in existing literature .

Q. What experimental designs are optimal for studying CWP232291’s biochemical interactions?

  • Methodological Answer : Use controlled in vitro assays (e.g., dose-response curves, binding affinity tests) with isolated variables (e.g., pH, temperature). Include negative/positive controls and replicate experiments to minimize confounding factors. For reproducibility, document protocols in line with journal guidelines (e.g., detailed synthesis steps, purity validation) .

Q. How to ensure data validity in CWP232291 pharmacokinetic studies?

  • Methodological Answer : Validate instruments (e.g., HPLC, mass spectrometry) using standardized reference compounds. Employ blinded data analysis to reduce bias and cross-verify results with orthogonal methods (e.g., radioactive labeling vs. fluorescent tagging). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.